

Cross-referencing spectral data with PubChem

CID 459085

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Compound of Interest

Compound Name: 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

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An In-Depth Guide to the Spectral Analysis of N-Acetyl-L-cysteine (PubChem CID: 459085)

Introduction to N-Acetyl-L-cysteine (NAC)

N-Acetyl-L-cysteine (NAC), identified by PubChem Compound Identification (CID) number 459085, is the N-acetylated derivative of the naturally occurring amino acid L-cysteine.[1] It serves a multitude of roles in clinical and research settings, acting as a mucolytic agent, an antidote for acetaminophen poisoning, and a potent antioxidant by replenishing intracellular glutathione levels.[1][2][3] Given its therapeutic importance, the accurate identification and characterization of NAC are paramount. This guide provides a comprehensive cross-referenced analysis of its spectral data, offering a comparative perspective with its parent compound, L-cysteine, to highlight key structural distinctions.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and comparative data for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS) Analysis: A Comparative View

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like NAC, electrospray ionization (ESI)

is a commonly employed "soft" ionization technique that allows for the analysis of the intact molecule with minimal fragmentation.

The primary differentiating feature between NAC and L-cysteine in MS is the mass of the acetyl group ($\text{CH}_3\text{CO}-$), which adds 42.04 g/mol to the molecular weight of L-cysteine. This mass difference is the most straightforward and unambiguous method to distinguish the two compounds via mass spectrometry.

Comparative Mass Spectral Data

Property	N-Acetyl-L-cysteine (NAC)	L-Cysteine	Rationale for Difference
Molecular Formula	$\text{C}_5\text{H}_9\text{NO}_3\text{S}$	$\text{C}_3\text{H}_7\text{NO}_2\text{S}$	Addition of an acetyl group ($\text{C}_2\text{H}_2\text{O}$) to the amine of L-cysteine.
Monoisotopic Mass	163.0303 g/mol	121.0197 g/mol	The mass difference of 42.0106 g/mol corresponds precisely to the acetyl group.
$[\text{M}+\text{H}]^+$ Ion (ESI-MS)	m/z 164.0381	m/z 122.0275	Protonation of the molecule during positive ion mode ESI.
Key Fragment Ions	Loss of H_2O , CO	Loss of H_2O , CO, NH_3	Fragmentation patterns can offer structural insights. ^[4] ^[5]

Experimental Protocol: ESI-MS Analysis

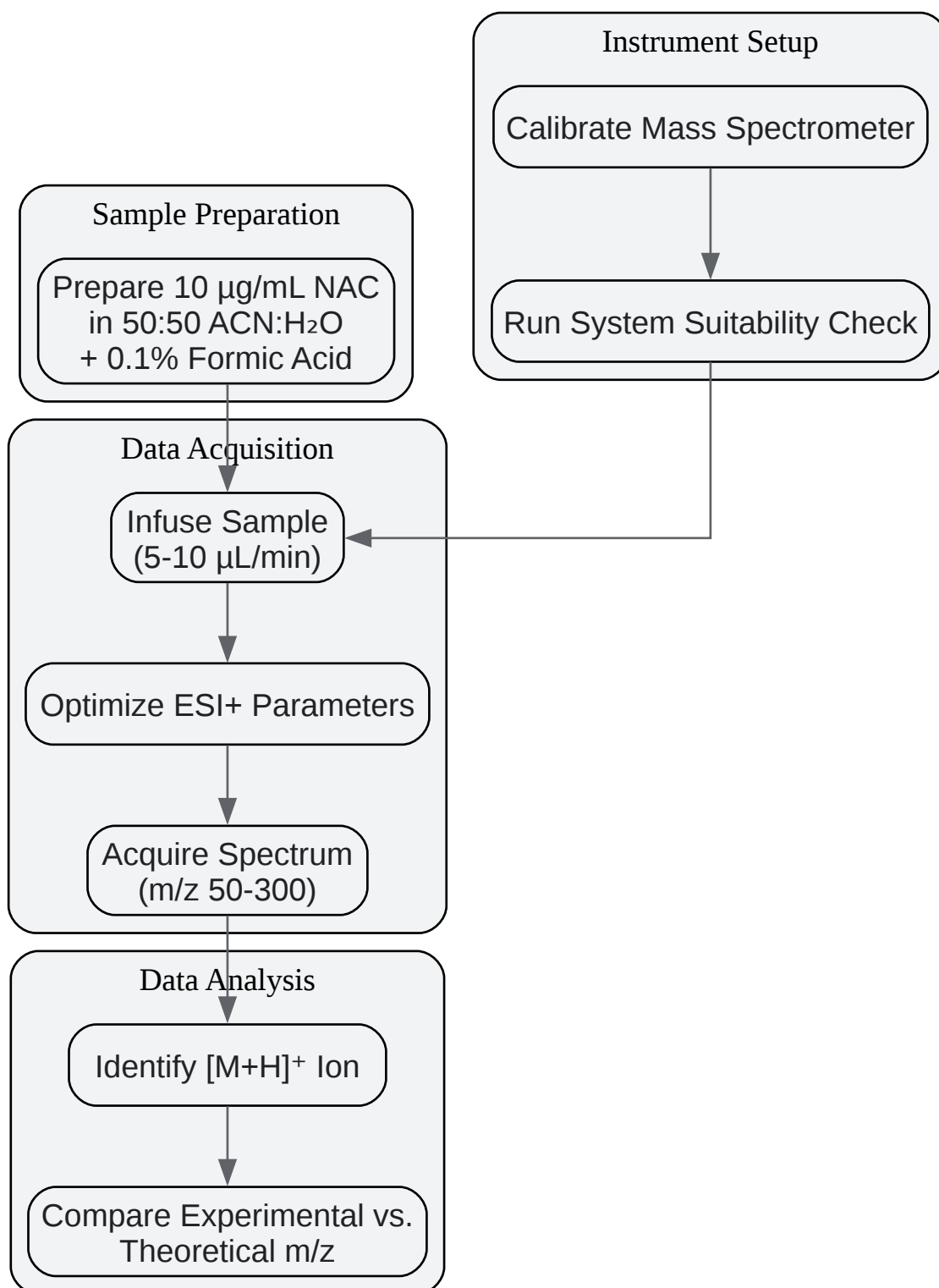
The following protocol outlines the acquisition of a positive-ion ESI-mass spectrum for NAC. The trustworthiness of this protocol is ensured by the inclusion of a system suitability check and mass calibration, which validates instrument performance before sample analysis.

- Solution Preparation:

- Prepare a 1 mg/mL stock solution of N-Acetyl-L-cysteine in a 50:50 mixture of HPLC-grade acetonitrile and water.
- From the stock, prepare a working solution of 10 µg/mL in the same solvent system. The addition of 0.1% formic acid is recommended to promote protonation and enhance the $[M+H]^+$ signal.
- Instrument Calibration:
 - Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure mass accuracy.
- System Suitability:
 - Inject a known standard (e.g., caffeine) to verify sensitivity, resolution, and mass accuracy are within acceptable limits.
- Sample Infusion:
 - Infuse the 10 µg/mL NAC working solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
- MS Parameter Optimization:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: ~3.5-4.5 kV.
 - Nebulizer Gas (N₂): ~1-2 Bar.
 - Drying Gas (N₂): ~6-8 L/min at 200-250 °C.
 - Mass Range: Scan from m/z 50 to 300.
- Data Acquisition and Analysis:
 - Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

- Identify the $[M+H]^+$ ion and compare its measured m/z to the theoretical value.

Workflow for ESI-MS Analysis



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Caption: Workflow for ESI-MS analysis of N-Acetyl-L-cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon (^{13}C), making it an invaluable tool for unambiguous structure elucidation.

The key differences in the NMR spectra of NAC and L-cysteine arise from the N-acetyl group. In the ^1H NMR spectrum of NAC, a distinct singlet corresponding to the methyl protons (CH_3) of the acetyl group is observed. In the ^{13}C NMR spectrum, two additional signals appear for the methyl and carbonyl carbons of the acetyl group.

Comparative ^1H NMR Data (in D_2O)

Proton Assignment	N-Acetyl-L-cysteine (NAC)[6][7]	L-Cysteine	Rationale for Difference
$-\text{CH}_3$ (Acetyl)	~2.08 ppm (singlet, 3H)	N/A	This signal is unique to NAC and confirms the presence of the acetyl group.
$-\text{CH}_2-$ (β -protons)	~2.99 ppm (multiplet, 2H)	~3.1 ppm (multiplet, 2H)	The chemical environment is slightly altered by the adjacent N-acetyl group.
$-\text{CH}-$ (α -proton)	~4.63 ppm (multiplet, 1H)	~4.0 ppm (multiplet, 1H)	The α -proton in NAC is deshielded due to the electron-withdrawing effect of the amide bond.

Comparative ^{13}C NMR Data (in D_2O)

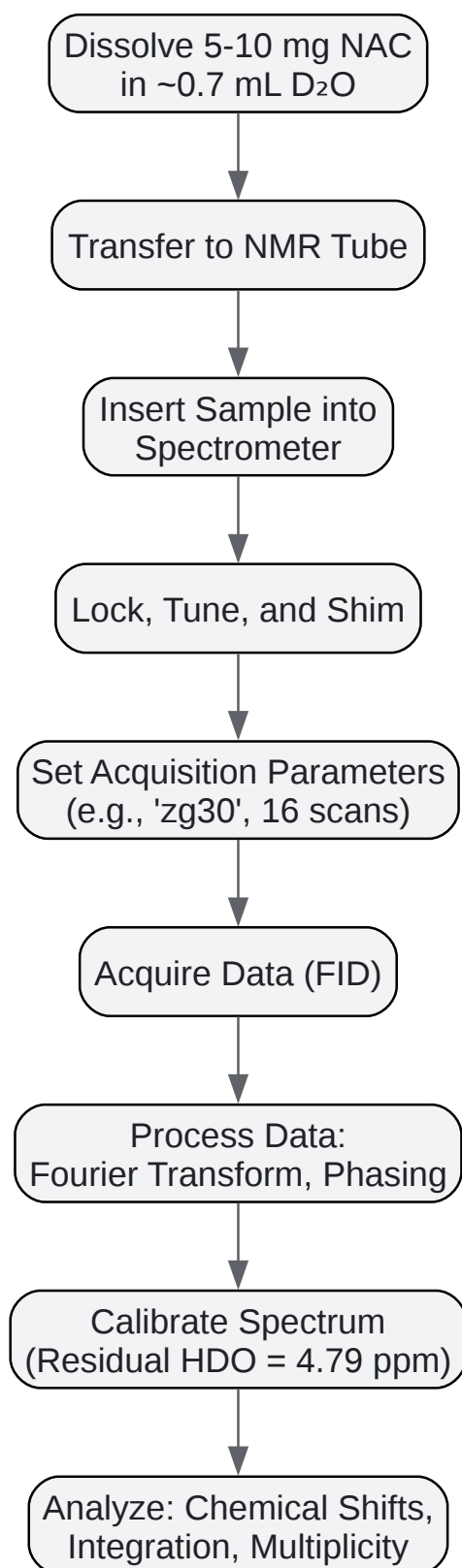
Carbon Assignment	N-Acetyl-L-cysteine (NAC)[1][7]	L-Cysteine	Rationale for Difference
-CH ₃ (Acetyl)	~23.45 ppm	N/A	Unique signal for the acetyl methyl carbon in NAC.
-CH ₂ - (β-carbon)	~27.41 ppm	~28.0 ppm	Minor shift due to different electronic environment.
-CH- (α-carbon)	~57.51 ppm	~56.5 ppm	The α-carbon in NAC is slightly deshielded.
-C=O (Amide)	~173.66 ppm	N/A	Unique signal for the acetyl carbonyl carbon in NAC.
-COOH (Carboxyl)	~176.89 ppm	~174.5 ppm	The electronic environment of the carboxyl group is slightly different.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of NAC and dissolve it in ~0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water protons.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Tuning and Shimming:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve a narrow and symmetrical peak shape for the reference signal, ensuring high resolution.

- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range covering 0-10 ppm is typically sufficient.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.
 - Integrate the signals to determine the relative number of protons.

Workflow for ^1H NMR Analysis



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Caption: Workflow for ^1H NMR analysis of N-Acetyl-L-cysteine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The comparison between NAC and L-cysteine reveals distinct differences related to the amide functional group introduced by N-acetylation.

Comparative FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibrational Mode	N-Acetyl-L-cysteine (NAC) [8][9][10]	L-Cysteine	Rationale for Difference
~3345-3372	N-H Stretch (Amide)	Strong, sharp	N/A (Primary Amine)	The N-H stretch of a secondary amide in NAC is distinct from the N-H stretches of the primary amine in L-cysteine.
~2545-2565	S-H Stretch (Thiol)	Weak to medium	Weak to medium	Present in both molecules, confirming the thiol group.
~1713-1735	C=O Stretch (Carboxylic Acid)	Strong	Strong	Present in both molecules.
~1630	C=O Stretch (Amide I)	Strong	N/A	This is a characteristic and strong absorption for the amide carbonyl in NAC.
~1545	N-H Bend (Amide II)	Medium	N/A	This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and is absent in L-cysteine.

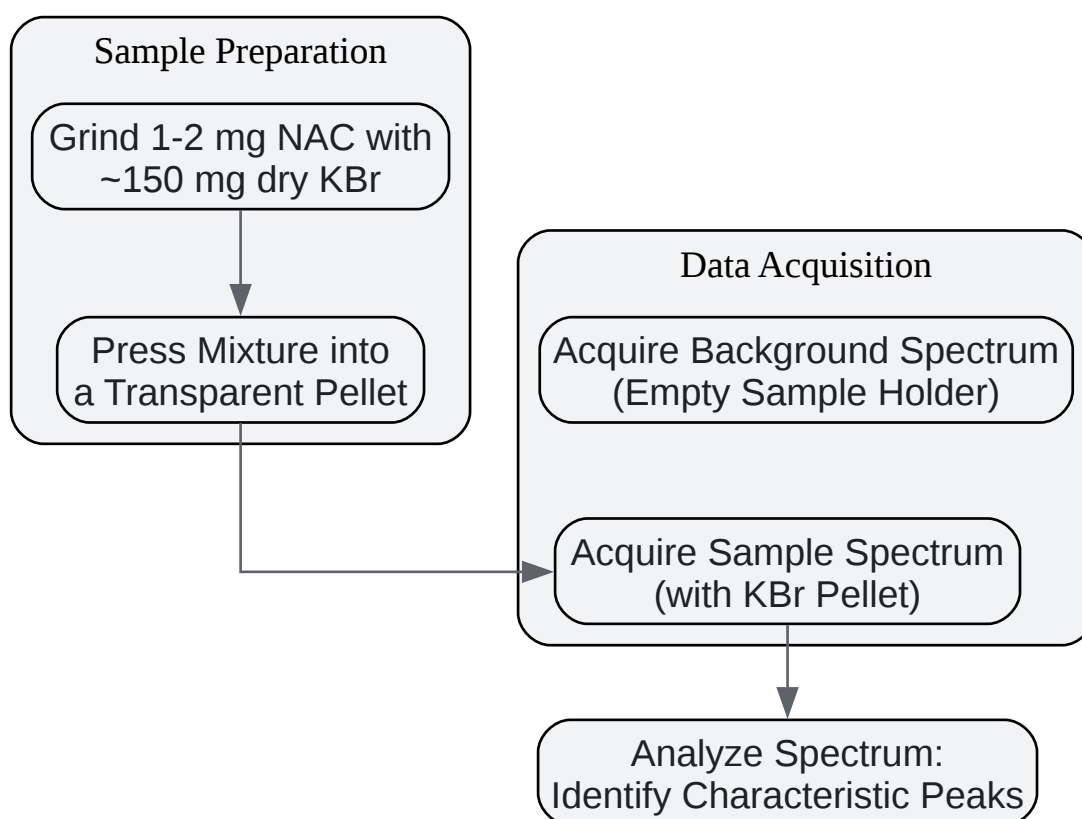
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. It involves mixing the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm^{-1}).

- Sample Preparation:
 - Thoroughly dry high-purity KBr powder in an oven at $\sim 110^\circ\text{C}$ for 2-4 hours to remove any residual water, which has strong IR absorption bands.
 - Weigh approximately 1-2 mg of NAC and 100-200 mg of the dried KBr.
 - Grind the NAC and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder mixture into a pellet press die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum Acquisition:
 - Place the empty sample holder in the FTIR spectrometer.
 - Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO_2 and water vapor.
- Sample Spectrum Acquisition:
 - Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups in NAC.

Workflow for FTIR Analysis (KBr Pellet)



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Caption: Workflow for FTIR analysis of N-Acetyl-L-cysteine via the KBr pellet method.

Summary

The spectral characterization of N-Acetyl-L-cysteine (PubChem CID: 459085) is straightforward using standard analytical techniques. A comparative approach with its parent molecule, L-

cysteine, effectively highlights the spectral signatures of the N-acetyl group:

- Mass Spectrometry: A mass difference of +42.0106 g/mol for the $[M+H]^+$ ion.
- ^1H NMR: A unique singlet at ~2.08 ppm for the acetyl methyl protons.
- ^{13}C NMR: Two unique signals for the acetyl methyl (~23.45 ppm) and carbonyl (~173.66 ppm) carbons.
- FTIR: Two characteristic amide bands (Amide I at $\sim 1630\text{ cm}^{-1}$ and Amide II at $\sim 1545\text{ cm}^{-1}$).

By utilizing the protocols and comparative data in this guide, researchers can confidently identify and characterize N-Acetyl-L-cysteine, ensuring the integrity and validity of their scientific investigations.

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